2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one
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Overview
Description
2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one is a compound that features a pyrrolidine ring fused to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one typically involves the construction of the pyrrolidine ring followed by its fusion with the indanone structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with an indanone precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the indanone structure.
Pyrrolizine: Another compound with a fused pyrrolidine ring but with different chemical properties.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions.
Uniqueness
2-(Pyrrolidin-2-YL)-2,3-dihydro-1H-inden-1-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H15NO/c15-13-10-5-2-1-4-9(10)8-11(13)12-6-3-7-14-12/h1-2,4-5,11-12,14H,3,6-8H2 |
InChI Key |
ITATZIBCEDJSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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